(1R,3S,3aS,6aR)-1-[(R)-(4-chlorophenyl)-hydroxymethyl]-5-[2-(3,4-dimethoxyphenyl)ethyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione
Description
This compound belongs to the spirocyclic pyrrolo[3,4-c]pyrrole-indole family, characterized by a complex fused bicyclic core and multiple functional substituents. Key structural features include:
- Spirocyclic core: A tetrahydropyrrolo[3,4-c]pyrrole fused to an indole ring at the 3-position, creating a rigid three-dimensional scaffold .
- A 2-(3,4-dimethoxyphenyl)ethyl chain at the 5-position, enhancing lipophilicity and π-π stacking capabilities .
The compound’s molecular formula is C₃₀H₂₉ClN₃O₇ (calculated from analogous structures in and ), with a molecular weight of ~580 g/mol. Estimated physicochemical properties include a logP of ~2.3 (indicating moderate lipophilicity) and a topological polar surface area (TPSA) of ~137 Ų, suggesting moderate membrane permeability .
Properties
Molecular Formula |
C30H28ClN3O6 |
|---|---|
Molecular Weight |
562.0 g/mol |
IUPAC Name |
(1R,3S,3aS,6aR)-1-[(R)-(4-chlorophenyl)-hydroxymethyl]-5-[2-(3,4-dimethoxyphenyl)ethyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C30H28ClN3O6/c1-39-21-12-7-16(15-22(21)40-2)13-14-34-27(36)23-24(28(34)37)30(19-5-3-4-6-20(19)32-29(30)38)33-25(23)26(35)17-8-10-18(31)11-9-17/h3-12,15,23-26,33,35H,13-14H2,1-2H3,(H,32,38)/t23-,24-,25-,26-,30-/m1/s1 |
InChI Key |
WTUMFIBVVMVIOG-XCTNGXHESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)[C@@H]3[C@H](C2=O)[C@@]4(C5=CC=CC=C5NC4=O)N[C@H]3[C@@H](C6=CC=C(C=C6)Cl)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3C(C2=O)C4(C5=CC=CC=C5NC4=O)NC3C(C6=CC=C(C=C6)Cl)O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Spirocyclic pyrrolo[3,4-c]pyrrole-indole derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison:
Structural Analogues with Antifungal Synergy
Key Observations :
- Synazo-1’s 4-fluorophenyl and benzyl groups enhance antifungal synergy with fluconazole, achieving sub-nanomolar potency . The target compound’s 3,4-dimethoxyphenethyl group may improve lipophilicity but lacks direct antifungal synergy data.
- PHAR’s benzodioxin substituent enables strong binding to β-TrCP (ΔG = 10.6 kcal/mol), a mechanism distinct from antifungal activity .
Antiviral Spirocyclic Derivatives
Key Observations :
- Antiviral activity correlates with aromatic substituents (e.g., phenyl in 4a). The target compound’s dimethoxyphenethyl group may confer enhanced solubility but requires empirical validation .
Physicochemical and Pharmacokinetic Profiles
Key Observations :
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